Cas no 1805439-27-3 (5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride)

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride
-
- インチ: 1S/C8H8ClF2NO3S/c1-4-6(16(9,13)14)5(7(10)11)3-12-8(4)15-2/h3,7H,1-2H3
- InChIKey: WWCALABAXQSOAI-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(C(F)F)=CN=C(C=1C)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 333
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.599
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029018838-1g |
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride |
1805439-27-3 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029018838-500mg |
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride |
1805439-27-3 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029018838-250mg |
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride |
1805439-27-3 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chlorideに関する追加情報
Introduction to 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl Chloride (CAS No. 1805439-27-3)
5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1805439-27-3, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a difluoromethyl group, a methoxy substituent, and a methyl group on the pyridine ring, make it a versatile building block for drug discovery and development.
The sulfonyl chloride functional group attached to the pyridine ring enhances its reactivity, making it particularly useful in forming sulfonamide derivatives. These derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the difluoromethyl group further enhances the metabolic stability and binding affinity of the resulting compounds, which is a critical factor in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride has emerged as a valuable tool in this endeavor. Its structural motifs are frequently employed in the synthesis of kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. For instance, studies have demonstrated its utility in generating potent inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses.
The< strong>methoxy group in this compound not only contributes to its solubility but also influences its electronic properties, thereby affecting its interaction with biological targets. This feature makes it an attractive candidate for designing molecules that can selectively bind to specific proteins involved in disease pathways. Furthermore, the< strong>methyl group on the pyridine ring provides steric hindrance, which can be strategically employed to optimize binding affinities and reduce off-target effects.
The< strong>sulfonyl chloride moiety is particularly noteworthy due to its high reactivity towards nucleophiles. This property allows for facile introduction of various functional groups, enabling the synthesis of a diverse array of derivatives. In particular, sulfonamides derived from this compound have shown promise in preclinical studies as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis in rapidly dividing cells.
Recent advancements in synthetic methodologies have further expanded the applications of< strong>5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce aryl or heteroaryl groups at various positions of the pyridine ring. These modifications have led to the discovery of novel compounds with enhanced pharmacological profiles. Additionally, computational studies have been instrumental in predicting the binding modes of these derivatives to biological targets, facilitating rational drug design.
The< strong>difluoromethyl group is particularly interesting from a structural perspective. It not only increases the lipophilicity of the molecule but also enhances its metabolic stability by preventing oxidative degradation. This feature is particularly valuable in drug development, where maintaining bioavailability over time is crucial. Moreover, the electron-withdrawing nature of the< strong>difluoromethyl group can modulate the electronic properties of adjacent functional groups, thereby influencing their reactivity and binding interactions.
In conclusion, 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride (CAS No. 1805439-27-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new ways to leverage its properties, this compound is poised to play an increasingly important role in the development of next-generation drugs.
1805439-27-3 (5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride) 関連製品
- 53337-81-8(4(1H)-Pyridazinone, 3,6-dichloro-)
- 208263-80-3(PCB 52-13C12)
- 421589-76-6(N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 2094485-00-2(1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile)
- 1566435-40-2(5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)
- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)
- 2445750-28-5(methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)
- 2287300-37-0(tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)
- 1209155-95-2(6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile)




